molecular formula C10H6FNO2 B15070442 7-Fluoroquinoline-8-carboxylic acid CAS No. 1541945-85-0

7-Fluoroquinoline-8-carboxylic acid

Cat. No.: B15070442
CAS No.: 1541945-85-0
M. Wt: 191.16 g/mol
InChI Key: FJVGTDQFHATNAT-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential antibacterial and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms in quinoline derivatives. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the reactivity of the fluorinating agent .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Due to its potential antibacterial and antiviral properties, it is investigated for use in developing new therapeutic agents.

    Industry: It is used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, preventing the replication fork from progressing. This leads to the accumulation of double-strand breaks and ultimately bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 7-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its incorporation into various molecular frameworks allows for the exploration of new therapeutic potentials and industrial applications .

Properties

CAS No.

1541945-85-0

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

7-fluoroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)

InChI Key

FJVGTDQFHATNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)C(=O)O)N=C1

Origin of Product

United States

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